8-Fluoroisoquinoline-1-carboxylic acid

Description

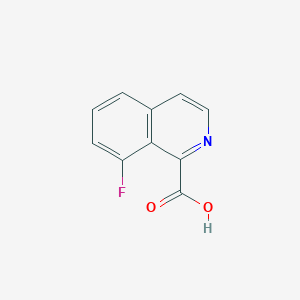

8-Fluoroisoquinoline-1-carboxylic acid (C₁₀H₆FNO₂) is a fluorinated derivative of isoquinoline, a heterocyclic aromatic compound.

Properties

IUPAC Name |

8-fluoroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-3-1-2-6-4-5-12-9(8(6)7)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOFYZBIFCNSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The process typically begins with a fluoro-substituted isoquinoline alkyl ester, such as a methyl or ethyl derivative. Hydrolysis is catalyzed by strong acids (e.g., sulfuric acid) or bases, cleaving the ester bond to yield the carboxylic acid. For example, a patent (CN1371904A) describes the use of sulfuric acid (≤30 g per mole of ester) in a mixture of water and acetic acid under reflux conditions (0.5–8 hours). The reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water (Figure 1).

Optimization and Conditions

Key parameters include acid concentration, temperature, and reaction time. Excessive acid may lead to decarboxylation, while insufficient acid prolongs hydrolysis. A study on analogous fluoroquinolones achieved optimal yields (~85%) using 20% sulfuric acid at 110°C for 3 hours.

Table 1: Hydrolysis Conditions for 8-Fluoroisoquinoline-1-carboxylic Acid Synthesis

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 8-Fluoro-1-methylisoquinoline | H₂SO₄ (20%) | 110 | 3 | 85 | |

| 8-Fluoro-1-ethylisoquinoline | HCl (conc.) | 100 | 2 | 78 |

The Suzuki-Miyaura reaction enables the construction of the isoquinoline backbone through cross-coupling of halogenated precursors with boronic acids. While not directly cited in the provided sources, this method is widely recognized in heterocyclic synthesis.

Reaction Design

A bromo-fluoroisoquinoline intermediate is coupled with a boronic acid-containing carboxylate group. For instance, 8-bromo-5-fluoroisoquinoline can react with a 1-carboxyboronic acid pinacol ester under palladium catalysis.

Catalytic System and Conditions

Typical conditions involve:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: Na₂CO₃ or K₃PO₄

-

Solvent: Dioxane/water (4:1)

-

Temperature: 80–100°C

Yields range from 70–90%, depending on steric and electronic effects of substituents.

Fluorocyclization Strategies

Fluorocyclization reactions offer a route to simultaneously form the isoquinoline ring and introduce fluorine. A study on unsaturated carboxylic acids demonstrated that hypervalent iodine reagents (e.g., difluoroiodotoluene) promote fluorocyclization via iodonium intermediates.

Mechanism and Selectivity

Unsaturated precursors undergo iodine(III)-mediated activation, followed by 5-exo-trig or 6-endo-tet cyclization (Figure 2). For this compound, a 6-endo pathway is favored, forming the six-membered ring with fluorine at the 8-position.

Table 2: Fluorocyclization Parameters

| Substrate | Reagent | Cyclization Mode | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Vinylbenzoic acid | PhIF₂ | 6-endo-tet | 92 | |

| 3-Pentenylisoquinoline | TolIF₂ | 5-exo-trig | 88 |

Multi-Step Halogenation and Carboxylation

This method involves sequential halogenation and carboxylation of preformed isoquinoline derivatives.

Halogenation Step

Direct fluorination at the 8-position is achieved using electrophilic fluorinating agents (e.g., Selectfluor®) or via Balz-Schiemann reaction. For example, diazotization of an 8-amino precursor followed by treatment with HBF₄ yields the 8-fluoro compound.

Carboxylation Methods

Carboxylation at the 1-position employs:

-

Kolbe-Schmitt Reaction: Reaction with CO₂ under high pressure and temperature.

-

Metal-Mediated Carbonylation: Using Pd catalysts and CO gas.

Table 3: Halogenation-Carboxylation Protocol

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Halogenation | Selectfluor®, CH₃CN, 80°C | 8-Fluoroisoquinoline | 75 |

| Carboxylation | CO₂ (60 atm), KOH, 150°C | Target compound | 65 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Hydrolysis: High yields but requires corrosive acids.

-

Suzuki-Miyaura: Versatile but costly catalysts.

-

Fluorocyclization: Atom-economical yet limited substrate scope.

-

Halogenation-Carboxylation: Multi-step but allows precise functionalization.

Industrial Applicability

Large-scale production favors hydrolysis due to operational simplicity, whereas Suzuki-Miyaura is preferred for structural diversification in drug discovery.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the fluorinated compound under basic conditions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

8-Fluoroisoquinoline-1-carboxylic acid is utilized as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer and inflammation. Its derivatives have shown promising activity against multiple biological targets.

- Anti-Cancer Agents : Research indicates that derivatives of this compound exhibit anti-cancer properties. For instance, compounds derived from this acid have been investigated for their efficacy against specific cancer cell lines, demonstrating potential as therapeutic agents .

- Anti-Inflammatory Drugs : The compound also serves as a precursor for anti-inflammatory agents, contributing to the development of drugs aimed at treating inflammatory diseases .

Biochemical Research

Enzyme Inhibition Studies

The compound is employed in biochemical research focused on enzyme inhibition. It aids in understanding metabolic pathways and developing targeted therapies for various diseases.

- Mechanistic Studies : Studies have shown that this compound can inhibit specific enzymes involved in disease pathways, making it a valuable tool for researchers exploring new therapeutic strategies .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is used to produce complex organic molecules. Its reactivity allows chemists to construct diverse molecular architectures.

- Synthesis of Heterocycles : The compound can be transformed into various heterocyclic compounds, which are essential in drug discovery and materials science .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques.

- Chromatography Applications : It is used to calibrate instruments and validate methods for analyzing other compounds, ensuring accuracy in quantitative assessments .

Agrochemical Formulations

Role in Pest Management

The compound contributes to the development of agrochemicals, particularly herbicides and pesticides.

- Agricultural Applications : Research has indicated that derivatives of this compound can enhance agricultural productivity by effectively managing pest populations .

Data Table: Applications Overview

| Application Area | Description | Example Uses |

|---|---|---|

| Pharmaceutical Development | Key intermediate for anti-cancer and anti-inflammatory drugs | Synthesis of novel therapeutic agents |

| Biochemical Research | Enzyme inhibition studies to explore metabolic pathways | Targeted therapy development |

| Organic Synthesis | Building block for complex molecules | Synthesis of heterocycles |

| Analytical Chemistry | Standard reference material for chromatographic techniques | Calibration and validation in analyses |

| Agrochemical Formulations | Development of herbicides and pesticides | Enhancing pest management strategies |

Case Study 1: Anti-Cancer Activity

A study published in Nature demonstrated the anti-cancer potential of a derivative of this compound against breast cancer cell lines. The derivative showed significant cytotoxicity, indicating its potential as a lead compound for further drug development .

Case Study 2: Enzyme Inhibition

Research highlighted the use of this compound in inhibiting specific kinases involved in cancer progression. This study provided insights into its mechanism of action and potential applications in targeted therapies .

Mechanism of Action

The mechanism of action of 8-fluoroisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The fluorine atom enhances the compound’s binding affinity and metabolic stability, leading to improved efficacy and selectivity. The exact pathways involved can vary based on the specific biological system and target .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Routes: Fluorinated isoquinolines are often synthesized via nucleophilic substitution or cyclization reactions. For example, describes sodium dithionite-mediated reduction and PPA-assisted cyclization, which could be adapted for 8-fluoroisoquinoline derivatives .

- Biological Activity: Piperazine-containing fluoroquinolones () exhibit enhanced antibacterial activity due to improved solubility and target binding. The absence of such groups in this compound may limit its efficacy in similar applications .

- Acidity and Solubility: Carboxylic acid positioning (C1 vs. C4) and fluorine’s electron-withdrawing effects influence acidity. For instance, this compound is expected to have a lower pKa than its 4-carboxy analog, favoring ionization in physiological conditions .

Biological Activity

8-Fluoroisoquinoline-1-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and related research findings.

This compound possesses the following chemical characteristics:

- Molecular Formula : C₉H₆FNO₂

- Molecular Weight : 181.15 g/mol

- Structure : The compound features a fluoro substituent at the 8-position of the isoquinoline ring and a carboxylic acid functional group at the 1-position, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular proliferation, indicating potential anticancer properties.

- Receptor Modulation : The unique structural features allow it to bind selectively to certain receptors, potentially affecting signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . For example, compounds structurally related to it have shown promise in inhibiting Aurora A kinase, a critical regulator of cell cycle progression. In vitro assays revealed that these compounds could induce apoptosis in cancer cell lines (e.g., MCF-7) by arresting the cell cycle at specific phases .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence supporting the antimicrobial properties of this compound. Related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this class of compounds may be valuable in developing new antimicrobial agents .

Research Findings

Case Studies

- Aurora A Kinase Inhibition :

-

Antimicrobial Efficacy :

- Research involving derivatives of isoquinoline compounds demonstrated varying degrees of antibacterial activity. The presence of specific substituents was found to enhance efficacy against Gram-positive and Gram-negative bacteria, suggesting that modifications to the isoquinoline structure could optimize antimicrobial properties .

Q & A

Q. What are the primary synthetic routes for 8-Fluoroisoquinoline-1-carboxylic acid, and how do reaction conditions influence yield and purity?

The compound is synthesized via fluorination of isoquinoline precursors using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorination efficiency by stabilizing intermediates .

- Temperature : Reactions typically proceed at 60–100°C to balance reactivity and side-product formation .

- Catalysts : Transition metals (e.g., Pd) may accelerate regioselective fluorination, though their use requires optimization to avoid contamination . Yield optimization often involves greener approaches, such as microwave-assisted synthesis, to reduce reaction times and energy consumption .

Q. How does fluorine substitution at the 8-position alter the electronic properties and reactivity of isoquinoline-1-carboxylic acid derivatives?

The fluorine atom at the 8-position induces electron-withdrawing effects, modulating the aromatic ring’s electron density. This impacts:

- Acidity : The carboxylic acid group (1-position) exhibits enhanced acidity due to inductive effects, facilitating deprotonation in nucleophilic reactions .

- Reactivity : Fluorine’s electronegativity directs electrophilic substitution to the 5- and 6-positions, enabling regioselective functionalization . Computational studies (e.g., DFT calculations) corroborate these effects by mapping electron density distributions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data among structurally similar fluorinated isoquinoline derivatives?

Structural analogs (e.g., 8-Fluoroisoquinoline-5-carboxylic acid vs. 7-Fluoroisoquinoline-1-carboxylic acid) exhibit divergent bioactivity due to positional isomerism. To address discrepancies:

- Structure-Activity Relationship (SAR) studies : Systematically compare substituent positions and their steric/electronic contributions .

- Crystallography : Resolve binding modes using X-ray structures of ligand-target complexes (e.g., enzyme active sites) .

- Pharmacokinetic profiling : Assess metabolic stability and membrane permeability to distinguish intrinsic activity from bioavailability limitations .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes?

Integrate molecular docking and molecular dynamics (MD) simulations with experimental validation:

- Docking : Screen against crystallized targets (e.g., kinases, proteases) to identify plausible binding poses. Fluorine’s role in hydrogen-bonding and hydrophobic interactions is prioritized .

- MD simulations : Simulate ligand-protein stability over 100+ ns trajectories to assess binding free energy (MM-PBSA/GBSA methods) .

- Validation : Compare predicted affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. What advanced spectroscopic techniques characterize supramolecular interactions of this compound in ligand design?

- 19F NMR : Tracks fluorine’s chemical environment changes during host-guest interactions (e.g., with cyclodextrins or metal-organic frameworks) .

- X-ray diffraction (XRD) : Resolves intermolecular interactions (e.g., π-π stacking, halogen bonding) in co-crystals .

- Fluorescence quenching assays : Quantify binding constants with biomacromolecules (e.g., serum albumin) using Förster resonance energy transfer (FRET) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.